molecular formula C25H29NO6 B1363554 Fmoc-beta-D-HomoGlu-OtBu CAS No. 268542-16-1

Fmoc-beta-D-HomoGlu-OtBu

Cat. No.: B1363554
CAS No.: 268542-16-1
M. Wt: 439.5 g/mol
InChI Key: LZDHCALVMGCTSL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-D-HomoGlu-OtBu, also known as (S)-3-(Fmoc-amino)adipic acid 6-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is widely used in solid-phase peptide synthesis (SPPS) for its stability and ease of removal .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

As a derivative of glutamic acid , it may interact with biological systems in a similar manner to this amino acid

Biochemical Pathways

Given its role in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research , it may influence protein structure or function, but further studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-D-HomoGlu-OtBu typically involves the protection of the amino group of beta-D-homoglutamic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The tert-butyl ester group is introduced to protect the carboxyl group, which can be done using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-beta-D-HomoGlu-OtBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Removal of the Fmoc group yields the free amino group.

    Ester Hydrolysis: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.

Properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHCALVMGCTSL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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